An In-Depth Technical Guide to the Synthesis, Characterization, and Application of (4-(1-Morpholinoethyl)phenyl)boronic Acid
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of (4-(1-Morpholinoethyl)phenyl)boronic Acid
This guide provides a comprehensive overview of (4-(1-Morpholinoethyl)phenyl)boronic acid, a valuable building block in modern medicinal chemistry. We will delve into a robust synthetic pathway, rigorous characterization techniques, and the strategic application of this reagent in drug discovery, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Functionalized Arylboronic Acids
Boronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceuticals.
(4-(1-Morpholinoethyl)phenyl)boronic acid is a particularly noteworthy reagent. It combines the versatile reactivity of the arylboronic acid moiety with a morpholinoethyl side chain. The morpholine group is a privileged scaffold in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles by acting as a hydrogen bond acceptor. The presence of this functional group makes the parent boronic acid an attractive intermediate for creating diverse libraries of compounds with potential therapeutic value.[2][3]
Synthesis and Purification: A Validated Pathway
The synthesis of arylboronic acids typically involves the reaction of an organometallic species, such as a Grignard reagent, with a borate ester, followed by aqueous workup.[4][5] The following protocol details a reliable, multi-step synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid starting from commercially available 4-bromoacetophenone.
Synthetic Scheme Overview
The overall transformation involves a reductive amination to install the morpholine moiety, followed by a lithium-halogen exchange and subsequent borylation.
Caption: Synthetic route to (4-(1-Morpholinoethyl)phenyl)boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(1-(4-Bromophenyl)ethyl)morpholine
-
To a solution of 4-bromoacetophenone (1.0 eq) in 1,2-dichloroethane (0.5 M), add morpholine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent reduction of the aryl bromide.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired intermediate as a colorless oil or white solid.
Step 2: Synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid
-
Dissolve 4-(1-(4-bromophenyl)ethyl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the aryllithium species is typically rapid.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. The use of triisopropyl borate over trimethyl borate can often lead to cleaner reactions and higher yields.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 1-2.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
The product can then be isolated and purified as described in the following section.
Purification Strategy
The purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic character.[6] A robust method involves acid-base extraction.
-
After the acidic quench, adjust the pH of the aqueous layer to ~6-7 with a saturated NaHCO₃ solution. This pH minimizes the rate of protodeboronation.[7]
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove non-polar, non-basic organic impurities.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 1 M sodium hydroxide (NaOH). This converts the boronic acid to its water-soluble boronate salt.
-
Wash the basic aqueous layer again with diethyl ether to remove any remaining neutral or basic impurities.
-
Carefully re-acidify the aqueous layer to pH ~2-3 with 1 M HCl. The pure (4-(1-Morpholinoethyl)phenyl)boronic acid should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water and a minimal amount of cold diethyl ether, and dry under high vacuum. Recrystallization from an appropriate solvent system (e.g., water/isopropanol) can be performed for further purification if necessary.[8]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.
Caption: A standard workflow for the characterization of the title compound.
Spectroscopic and Physical Data
The following table summarizes the expected characterization data for (4-(1-Morpholinoethyl)phenyl)boronic acid.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~8.0-7.8 (d, 2H, Ar-H ortho to B(OH)₂), ~7.4-7.2 (d, 2H, Ar-H meta to B(OH)₂), ~3.7-3.5 (m, 4H, morpholine -OCH₂-), ~3.5-3.3 (q, 1H, Ar-CH-), ~2.6-2.4 (m, 4H, morpholine -NCH₂-), ~1.4-1.3 (d, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~145-135 (Ar-C), ~135.0 (Ar-C ortho to B(OH)₂), ~128.0 (Ar-C meta to B(OH)₂), ~67.0 (-OCH₂-), ~60-55 (Ar-CH-), ~54.0 (-NCH₂-), ~22.0 (-CH₃). Note: The carbon attached to boron may not be observed due to quadrupolar relaxation. |
| Mass Spec. | m/z (ESI+) | Expected [M+H]⁺ = 236.14 |
| Molecular Formula | - | C₁₂H₁₈BNO₃ |
| Molecular Weight | - | 235.09 g/mol [9] |
| Appearance | - | White to off-white solid |
| Melting Point | - | >200 °C (with decomposition) |
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of (4-(1-Morpholinoethyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed process allows for the efficient formation of a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide/triflate, providing access to complex biaryl structures.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (as a boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Example Protocol: Coupling with an Aryl Bromide
-
In a reaction vessel, combine (4-(1-Morpholinoethyl)phenyl)boronic acid (1.2 eq), the desired aryl bromide (Ar-Br, 1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a more modern catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).
-
Purge the vessel with an inert gas (Argon).
-
Add a deoxygenated solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[11]
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Conclusion
(4-(1-Morpholinoethyl)phenyl)boronic acid stands out as a highly versatile and valuable reagent for researchers in drug development. Its synthesis is achievable through a logical and scalable sequence of reactions. Proper purification and rigorous characterization are paramount to ensure its quality and performance in subsequent applications. Its utility in the Suzuki-Miyaura coupling provides a direct and efficient route to novel biaryl compounds containing a key pharmacokinetic modulator, accelerating the discovery of new therapeutic agents.
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